4-(2-Benzylphenoxy)-3-(trifluoromethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

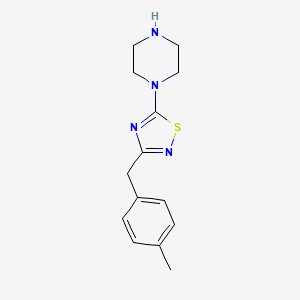

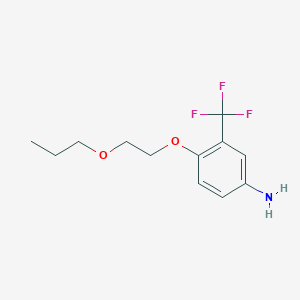

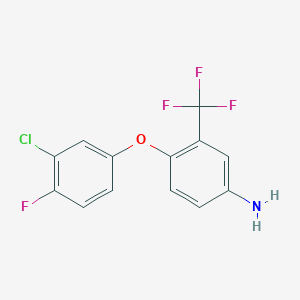

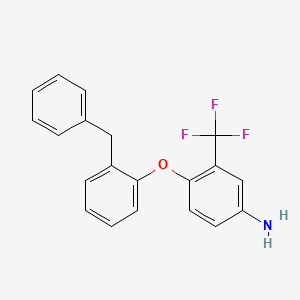

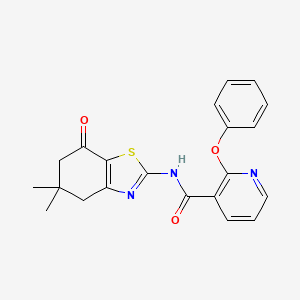

“4-(2-Benzylphenoxy)-3-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C20H16F3NO and a molecular weight of 343.34 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzylphenoxy group and a trifluoromethyl group attached to an aniline base . The presence of these groups could influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 343.34 . Other properties such as boiling point, melting point, and density were not available in the sources I found.Scientific Research Applications

Metabolic Pathways and Biotransformation

Aniline and its derivatives undergo various metabolic processes, including hydroxylation, N-acetylation, and conjugation, which are crucial for understanding their toxicity, environmental fate, and potential therapeutic applications. For instance, the urinary metabolites of 3,3-dimethyl-1-phenyltriazene in rats, including aniline and hydroxyaniline derivatives, highlight the significance of metabolic pathways in assessing the impact of chemical exposure (Kolar & Schlesiger, 1976). Similarly, the metabolism of 1-(4-chlorophenyl)-3,3-dimethyltriazene into 3-chloro-4-hydroxyaniline in rats through intramolecular hydroxylation-induced chlorine migration demonstrates the complexity of aniline derivative biotransformation (Kolar & Schlesiger, 1975).

Enzymatic Activity and Toxicity

The interaction of aniline derivatives with cytochrome P450 enzymes and their effects on enzymatic activity are critical for understanding their toxicity and potential therapeutic uses. For example, the study on the influence of cytochrome P450 mixed-function oxidase induction on the acute toxicity of aniline to rainbow trout emphasizes the role of metabolic activation in the toxicity of aromatic amines (Hermens et al., 1990).

Implications for Disease Pathogenesis

The metabolic activation of aniline to reactive metabolites by phagocytes and their recognition by T cells suggest implications for the pathogenesis of diseases like toxic oil syndrome. This highlights the potential of aniline derivatives in studying autoimmune and allergic reactions (Wulferink et al., 2001).

properties

IUPAC Name |

4-(2-benzylphenoxy)-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3NO/c21-20(22,23)17-13-16(24)10-11-19(17)25-18-9-5-4-8-15(18)12-14-6-2-1-3-7-14/h1-11,13H,12,24H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYGPCNJSSSYDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2OC3=C(C=C(C=C3)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl}acetate](/img/structure/B3170936.png)

![N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3170947.png)

![5-({[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3170948.png)

![4-[4-(Propan-2-yloxy)phenoxy]benzene-1-sulfonyl chloride](/img/structure/B3170968.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B3170973.png)

![6-[4-(tert-butyl)phenyl]-4-(1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B3170989.png)